molecular formula C19H22N2O5S2 B4956025 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide

4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4956025
M. Wt: 422.5 g/mol
InChI Key: IAIPVPGTMQJVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives involves various chemical reactions to introduce specific functional groups that contribute to the molecule's biological activity. For instance, the synthesis of benzamides with gastrokinetic activity involves modifying the N-4 substituent to include alkyl, phenoxyalkyl, and heteroarylmethyl groups, showing potent in vivo gastric emptying activity (Kato et al., 1992).

Molecular Structure Analysis

Molecular structure analysis involves experimental and theoretical methods, such as X-ray diffraction and density functional theory (DFT) calculations. These methods reveal the crystalline structure and electronic properties of benzamide molecules, providing insights into their chemical reactivity and interactions with biological targets (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, including alkylation, oxidation, and cyclization, to modify their chemical structure and enhance their biological activity. For example, the reaction with Lawesson's reagent and coumarin derivatives leads to the synthesis of benzopyrano and oxadiazaphospholine derivatives (Ghattas et al., 2000).

Physical Properties Analysis

The physical properties of benzamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their formulation and therapeutic efficacy. X-ray crystallography provides detailed information on the molecule's conformation and intermolecular interactions, which influence its physical properties (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under physiological conditions, determine their biological activity and pharmacokinetics. Studies involving the synthesis and evaluation of these compounds provide insights into their mechanism of action and potential therapeutic applications (Shao et al., 2014).

properties

IUPAC Name

4-methoxy-N-(3-methylsulfanylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-25-17-7-6-14(19(22)20-15-4-3-5-16(13-15)27-2)12-18(17)28(23,24)21-8-10-26-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIPVPGTMQJVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.